3-Quinolinemethanol, alpha-(trifluoromethyl)-
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Overview
Description
3-Quinolinemethanol, alpha-(trifluoromethyl)- is a chemical compound characterized by the presence of a quinoline ring system with a methanol group and a trifluoromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinemethanol, alpha-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the quinoline ring system. One common method is the reaction of quinoline derivatives with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by reduction with a suitable reducing agent to yield the desired product .
Industrial Production Methods
Industrial production of 3-Quinolinemethanol, alpha-(trifluoromethyl)- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinemethanol, alpha-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield quinoline carboxylic acid derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups .
Scientific Research Applications
3-Quinolinemethanol, alpha-(trifluoromethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Quinolinemethanol, alpha-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The quinoline ring system can participate in various binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Quinolinemethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Alpha-(trifluoromethyl)quinoline: Similar structure but without the methanol group, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups enhances its versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H |
InChI Key |
JOIVPPLBXREBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
Origin of Product |
United States |
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